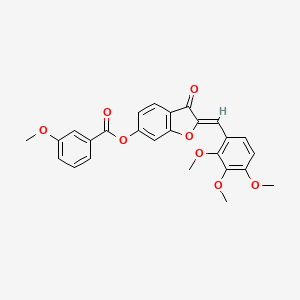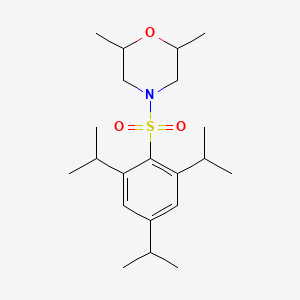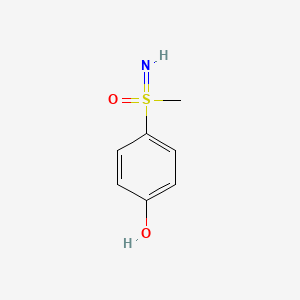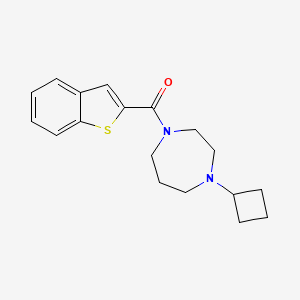![molecular formula C7H8ClN3S B2636620 [(3-chlorophenyl)amino]thiourea CAS No. 828-11-5](/img/structure/B2636620.png)
[(3-chlorophenyl)amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-chlorophenyl)amino]thiourea is an organosulfur compound with the molecular formula C7H8ClN3S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-chlorophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
[(3-chlorophenyl)amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent and its ability to inhibit certain enzymes.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets
Mode of Action
Compounds with similar structures have been found to inhibit oxidative phosphorylation This suggests that 2-(3-Chlorophenyl)-1-hydrazinecarbothioamide might interact with its targets in a similar manner, leading to changes in cellular processes
Biochemical Pathways
Based on the potential mode of action, it can be hypothesized that this compound might affect pathways related to oxidative phosphorylation . The downstream effects of such interactions could include changes in energy production and cellular metabolism. More research is needed to confirm these possibilities.
Pharmacokinetics
Similar compounds have been found to undergo extensive hepatic first-pass effect, indicating low systemic bioavailability
Result of Action
Based on the potential mode of action, it can be hypothesized that this compound might lead to changes in cellular energy production and metabolism
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(3-chlorophenyl)amino]thiourea can be synthesized through several methods. One common method involves the reaction of 3-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or water to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-chlorophenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Vergleich Mit ähnlichen Verbindungen
[(3-chlorophenyl)amino]thiourea can be compared with other thiourea derivatives, such as:
[(3-fluorophenyl)amino]thiourea: Similar structure but with a fluorine atom instead of chlorine, which may result in different reactivity and biological activity.
[(3-bromophenyl)amino]thiourea: Contains a bromine atom, which can affect its chemical properties and applications.
[(3-methylphenyl)amino]thiourea: The presence of a methyl group can influence its solubility and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of thiourea derivatives .
Eigenschaften
IUPAC Name |
(3-chloroanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFHOAYQGXDQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)





![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2636552.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)

![ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)

